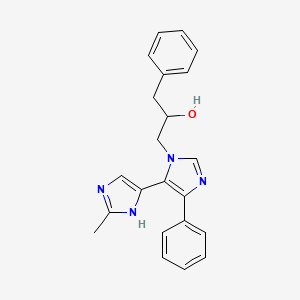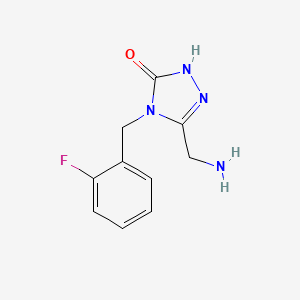![molecular formula C14H22N2O3 B3810201 3-[(2-hydroxy-3-methoxybenzyl)(methyl)amino]-N-methylbutanamide](/img/structure/B3810201.png)
3-[(2-hydroxy-3-methoxybenzyl)(methyl)amino]-N-methylbutanamide
Übersicht
Beschreibung
3-[(2-hydroxy-3-methoxybenzyl)(methyl)amino]-N-methylbutanamide is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as HMBA and is a synthetic compound that is used in various laboratory experiments.
Wirkmechanismus
The mechanism of action of HMBA is not completely understood, but it is believed to involve the activation of various signaling pathways in cells. HMBA has been shown to activate the protein kinase C (PKC) pathway, which is involved in the regulation of cell differentiation and growth. Additionally, HMBA has been shown to inhibit histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
HMBA has been shown to have various biochemical and physiological effects in cells. It has been shown to induce differentiation in various cell types, leading to changes in gene expression and cell morphology. HMBA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Additionally, HMBA has been shown to modulate the immune response and inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using HMBA in laboratory experiments is its ability to induce differentiation in various cell types. This makes it a useful tool for studying the mechanisms of cell differentiation and gene expression. Additionally, HMBA has been shown to have anti-cancer and anti-viral properties, making it a potential therapeutic agent. However, one of the limitations of using HMBA is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for research on HMBA. One area of research is the development of HMBA derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of HMBA and its potential use in treating various diseases. Finally, research is needed to determine the optimal dosing and administration of HMBA for therapeutic use.
Conclusion:
In conclusion, HMBA is a synthetic compound that has been extensively studied in scientific research. It has been shown to have various biochemical and physiological effects, including inducing differentiation in various cell types and inhibiting the growth of cancer cells. While there are limitations to its use, HMBA has potential as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanisms of action and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
HMBA has been extensively used in scientific research to study various biological processes. It has been shown to induce differentiation in various cell types, including leukemia cells, melanoma cells, and myeloma cells. HMBA has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. Additionally, HMBA has been studied for its potential use in treating HIV and other viral infections.
Eigenschaften
IUPAC Name |
3-[(2-hydroxy-3-methoxyphenyl)methyl-methylamino]-N-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(8-13(17)15-2)16(3)9-11-6-5-7-12(19-4)14(11)18/h5-7,10,18H,8-9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDOPEDAIAEXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC)N(C)CC1=C(C(=CC=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-ethyl-1-piperazinyl)-3-[3-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3810122.png)
![4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazole](/img/structure/B3810129.png)
![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-fluoro-4-biphenylyl)methanone](/img/structure/B3810137.png)

![1-(2-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}phenyl)ethanone](/img/structure/B3810150.png)
![N-{[1-(cyclohexylacetyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B3810154.png)
![6-phenyl-N-[(1R*,2S*)-2-phenylcyclopropyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3810156.png)
![4-[4-(4-morpholinylmethyl)-1H-1,2,3-triazol-1-yl]-N-[(1S)-1-phenylethyl]-1-piperidinecarboxamide trifluoroacetate](/img/structure/B3810169.png)
![2-{1-(cyclohexylmethyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B3810171.png)
![N-isopropyl-N-(2-methoxyethyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B3810179.png)


![N-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}phenyl)acetamide](/img/structure/B3810202.png)
